3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-2-methylpropanamide
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-2-methylpropanamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl groups and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-2-methylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution Reactions: The dimethyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Amide Formation: The final step involves the formation of the amide bond by reacting the substituted pyrazole with 4-ethoxyphenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-2-methylpropanamide: Similar structure but lacks the ethoxy group.
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-2-methylpropanamide: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-2-methylpropanamide imparts unique chemical and biological properties, making it distinct from its analogs
Biological Activity
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-2-methylpropanamide, also known by its CAS number 957495-37-3, is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article explores the biological activity of this specific compound, supported by data from various studies.
- Molecular Formula : C17H23N3O2
- Molecular Weight : 301.383 g/mol
- Structure : The compound features a pyrazole ring substituted with ethoxy and phenyl groups, which may influence its biological interactions.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with pyrazole derivatives. The compound is believed to exhibit significant effects on various biological systems.
Antitumor Activity
Research indicates that pyrazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, a study evaluated the cytotoxicity of related pyrazole compounds against liver and lung carcinoma cell lines using the MTT assay. The results demonstrated that certain derivatives had potent IC50 values comparable to standard chemotherapeutic agents like Cisplatin .
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
Cisplatin | 3.78 (liver) | Liver carcinoma |
Cisplatin | 6.39 (lung) | Lung carcinoma |
Pyrazole Derivative | 5.35 (liver) | Liver carcinoma |
Pyrazole Derivative | 8.74 (lung) | Lung carcinoma |
The mechanism by which pyrazole derivatives exert their antitumor effects often involves the induction of apoptosis and inhibition of cell proliferation. The presence of the pyrazole ring is crucial for these activities, as it can interact with biological targets such as enzymes involved in cell cycle regulation and apoptosis pathways .
Case Studies
- Synthesis and Evaluation : A recent study synthesized several pyrazole derivatives, including the target compound, and evaluated their biological activity against various cancer cell lines. The results showed promising cytotoxic effects, particularly against liver and lung cancers, suggesting potential for further development as anticancer agents .
- Comparative Analysis : In another investigation focusing on the structure-activity relationship (SAR) of pyrazole compounds, modifications to the substituents on the pyrazole ring were found to significantly alter their biological activity. This highlights the importance of chemical structure in determining pharmacological effects .
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-(4-ethoxyphenyl)-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-5-22-16-8-6-15(7-9-16)18-17(21)12(2)11-20-14(4)10-13(3)19-20/h6-10,12H,5,11H2,1-4H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUQVPBUNWKPDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)CN2C(=CC(=N2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.